Isomannide

Catalog No.
S581248
CAS No.
641-74-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomannide

CAS Number

641-74-7

Product Name

Isomannide

IUPAC Name

(3R,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

KLDXJTOLSGUMSJ-UHFFFAOYSA-N

SMILES

C1C(C2C(O1)C(CO2)O)O

Synonyms

1,4-3,6-dianhydro-D-mannitol, 1,4-3,6-dianhydromannitol, isomannide

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Isomannide is an organic compound with the molecular formula C6H14O2. It belongs to the group of sugar alcohols that possess unique physical and chemical properties. Isomannide has become a subject of interest for researchers and industries due to its potential applications in various fields. The present paper aims to provide a comprehensive overview of isomannide, including its definition, background, properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, limitations and future directions.
Isomannide, also known as isosorbide, is a six-membered sugar that contains two secondary hydroxyl groups located at positions 1 and 4 of the molecule. Isomannide is a white crystalline solid that is soluble in water, ethanol, and acetone. Its melting point is around 120°C, and it has a molecular weight of 146.18 g/mol. Isomannide is a chiral compound, meaning that it exists in two enantiomeric forms, i.e., (R)-isosorbide and (S)-isosorbide.
Isomannide was first synthesized in 1866 by a French chemist, V.S. Lauth, by acid-catalyzed dehydration of sorbitol. In the early 20th century, isomannide was used as a diuretic drug to treat congestive heart failure due to its ability to dilate blood vessels. However, due to its poor bioavailability, isomannide has been replaced by other drugs such as furosemide and spironolactone.
Isomannide has unique physical and chemical properties that make it a versatile compound for various applications. It is a non-toxic, biodegradable, and renewable compound. Isomannide has a high degree of symmetry, making it an ideal building block for polymer synthesis. The chemical structure of isomannide contains two axial hydroxyl groups that can participate in various chemical reactions, such as esterification, etherification, and oxidation. Isomannide can also form complex salts and coordinate with metal ions, leading to the development of novel materials for various applications.
There are several methods for synthesizing isomannide, including acid-catalyzed dehydration of sorbitol, catalytic hydrogenation of isosorbide-5-nitrate, and oxidation of isomannitol. The acid-catalyzed dehydration of sorbitol is the most common method for synthesizing isomannide, and it involves the use of sulfuric acid as a catalyst. The reaction proceeds through a series of dehydration and rearrangement steps to produce isomannide. The purity of synthesized isomannide can be determined using several analytical methods, such as gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
are crucial for determining the purity and quality of synthesized isomannide. Gas chromatography is a commonly used method for analyzing the purity of isomannide. This method involves the separation of isomannide from impurities using a stationary phase and a carrier gas. High-performance liquid chromatography is another method for analyzing isomannide purity. This method uses a liquid mobile phase and a stationary phase to separate isomannide from impurities. Nuclear magnetic resonance spectroscopy is a non-destructive method for analyzing the purity of isomannide. This method involves the detection of atomic nuclei in a magnetic field, providing information about the chemical structure of isomannide.
Isomannide has several biological properties that make it a useful compound in various applications. Isomannide is non-toxic and biodegradable, making it an ideal compound for use in pharmaceuticals, cosmetics, and food industries. Isomannide has also been shown to possess antibacterial and antifungal properties, making it a potential compound for use in agricultural industries.
Isomannide has been shown to be a safe compound for use in scientific experiments. Toxicity studies have been conducted on animals, and it has been found that isomannide is non-toxic and does not cause adverse effects on animal health. However, further studies are needed to determine the long-term effects of isomannide exposure on human health.
Isomannide has several potential applications in scientific experiments. Isomannide can be used as a building block for synthesizing various polymers with unique physical and chemical properties. Isomannide can also be used as a plasticizer in polyvinyl chloride (PVC) production, where it can replace toxic plasticizers such as phthalates. Isomannide can also be used as a solvent and a surfactant in various applications.
Isomannide has gained significant attention from researchers and industries, leading to a growing body of research on its properties and applications. Recent studies have focused on developing novel materials based on isomannide, such as isomannide-based polymers, isomannide-metal complexes, and isomannide-based surfactants. There is also research on developing methods for large-scale synthesis of isomannide to meet the growing demand for this compound in various industries.
The potential implications of isomannide are vast and varied, making it a promising compound for various fields of research and industry. In the pharmaceutical industry, isomannide can be used as a drug delivery agent, where it can increase the bioavailability of drugs in the body. Isomannide can also be used as a component of biodegradable packaging materials, reducing the environmental impact of plastic waste. Isomannide-based materials can also be used for electronic and energy storage applications, where they can provide unique physical and chemical properties.
One of the main limitations of isomannide is its high production cost compared to other sugar alcohols, such as sorbitol and xylitol. However, research is ongoing to develop cost-effective methods for synthesizing isomannide at a large scale. Another limitation is the lack of standardized analytical methods for determining the purity of isomannide, which can lead to inconsistent results among different studies. Future research should focus on developing standardized methods for analyzing the purity of isomannide and improving its synthesis efficiency. Other future directions include developing new applications for isomannide-based materials and exploring its potential in various fields of research and industry.
Isomannide is a promising compound with diverse physical and chemical properties that make it a versatile building block for various applications. Isomannide has gained significant attention from researchers and industries due to its potential applications in drug delivery, biodegradable packaging, electronic and energy storage, and other fields. However, further research is needed to develop cost-effective methods for synthesizing isomannide at a large scale and improving its purity analysis methods. Future research should also focus on developing new applications for isomannide-based materials and exploring its potential in various fields of research and industry.

XLogP3

-1.4

Other CAS

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Wikipedia

Isomannide

Dates

Modify: 2023-08-15

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